molecular formula C23H26ClN3O3 B8513982 tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate

tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate

Cat. No.: B8513982
M. Wt: 427.9 g/mol
InChI Key: IEUSHVMIAWOHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include hydrazine derivatives and ortho-substituted nitrobenzenes.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the indazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate can be compared with other indazole derivatives, such as:

    1H-indazole-3-carboxylic acid derivatives: Known for their anti-inflammatory and anticancer properties.

    4-chloro-1H-indazole derivatives: Studied for their antimicrobial and antiviral activities.

    Piperidine-1-carboxylic acid esters: Investigated for their potential as central nervous system agents and other therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26ClN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C23H26ClN3O3/c1-23(2,3)30-22(28)26-14-12-18(13-15-26)29-21-19-6-4-5-7-20(19)27(25-21)17-10-8-16(24)9-11-17/h4-11,18H,12-15H2,1-3H3

InChI Key

IEUSHVMIAWOHTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN(C3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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